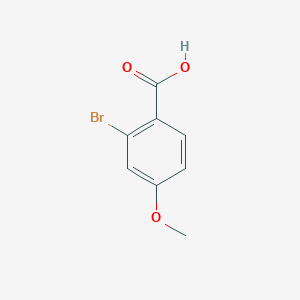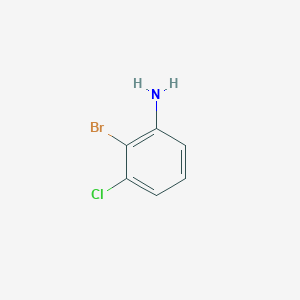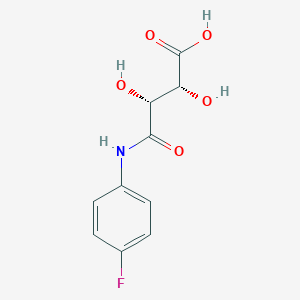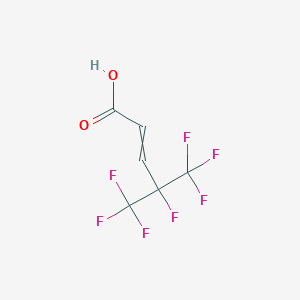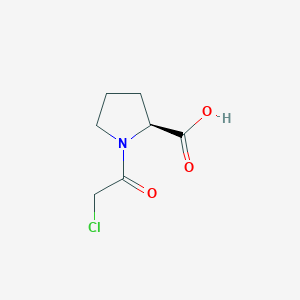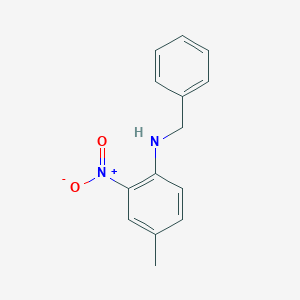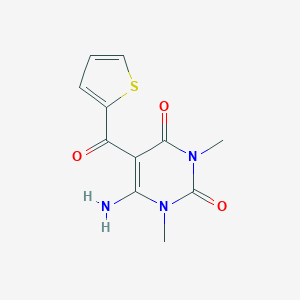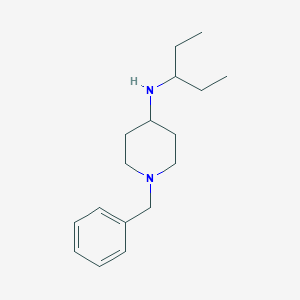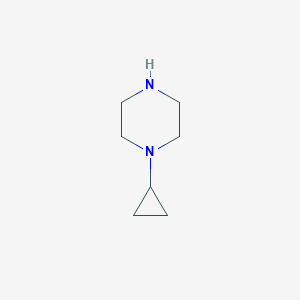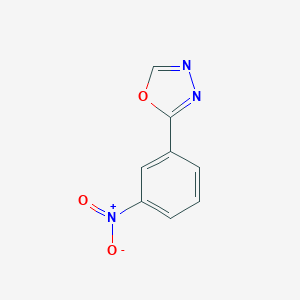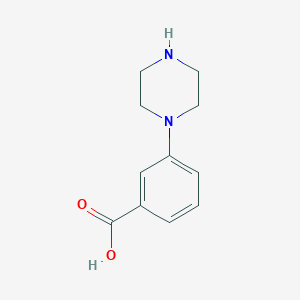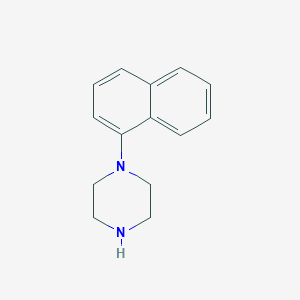
Germanium(II) selenide
Übersicht
Beschreibung
Germanium(II) selenide is a crystalline solid used as a semiconductor and in photo optic applications . It is a new 2D semiconductor material with excellent optoelectronic properties . It has a linear formula of GeSe and a molecular weight of 151.60 .
Synthesis Analysis
Germanium(II) selenide can be synthesized by reacting stoichiometric amounts of germanium and selenium . A one-pot solution-based synthesis of single-crystalline GeSe nanosheets has also been developed .Molecular Structure Analysis
GeSe is a new 2D semiconductor material . It has been shown to have stereochemically active Ge 4s lone pairs that are responsible for the distorted structure and the relatively high position of the valence band maximum with respect to the vacuum level .Chemical Reactions Analysis
Germanium diselenide reacts with selenium and hydrazine to obtain yellow (N2H5)4Ge2Se6, a selenidogermanate . It also reacts with lead selenide and gallium (III) selenide at high temperatures to obtain PbGa2GeSe6 .Physical And Chemical Properties Analysis
Germanium(II) selenide has a melting point of 670 °C and a density of 5.6 g/mL at 25 °C . Surface oxidation leads to the decrease of the bandgap of stoichiometric GeSe and GeSe 1−x, while bandgap energy increases upon surface oxidation of Ge 1−x Se .Wissenschaftliche Forschungsanwendungen
Optoelectronics
Application Summary
Germanium(II) selenide is a strongly anisotropic semiconducting van der Waals crystal that is isoelectronic to black phosphorus . It has high optical absorption, good conductivity, and a band gap ranging from 1 to 2 eV . These properties make it suitable for various optoelectronic applications .
Methods of Application
A comprehensive study of bulk GeSe was conducted using optical absorption and modulation spectroscopy . Theoretical density functional theory (DFT) calculations of the electronic band structure were also performed to support the experimental results . To investigate the anisotropy of the material, polarization-resolved measurements were performed .
Results and Outcomes
The experimental results revealed that the optical properties of GeSe are dominated by direct transitions . However, the fundamental band gap might in fact be indirect and could not be observed in the experiment due to low oscillator strength . Photogenerated current measurements resulted in reasonably high photoconversion efficiency and fast response time , implying that GeSe is a promising material for photoconversion applications .
Photovoltaic Applications
Application Summary
Germanium selenide is an attractive material due to its excellent optoelectronic properties, which hold tremendous promise in a wide range of applications, including thin-film solar cells (TFSCs) .
Methods of Application
Several attempts have been made to date in theoretical studies, high-quality GeSe material synthesis, evaluating absorber properties, and developing efficient TFSCs . Using existing device topologies for chalcogenide materials, TFSCs have been developed .
Results and Outcomes
TFSCs with 5.2% efficiency have been recently developed . To enable its potential in high performances of TFSCs for future large-scale applications, further improvement in materials quality, device design, and development is required .
Photoelectrochemical Water-Splitting Applications
Application Summary
Germanium selenide is also used in photoelectrochemical (PEC) water splitting .
Methods of Application
The development of PEC devices involves theoretical studies, high-quality GeSe material synthesis, and evaluating absorber properties .
Results and Outcomes
A PEC device with 3.17% solar-to-hydrogen efficiency has been recently developed . Further research is needed to improve the material quality and device efficiency .
Semiconductor Applications
Application Summary
Germanium selenide (GeSe) is a van der Waals-bonded layered material with promising optoelectronic properties, which has been experimentally synthesized for two-dimensional (2D) semiconductor applications .
Methods of Application
The development of GeSe-based semiconductors involves theoretical studies, high-quality GeSe material synthesis, and evaluating absorber properties .
Results and Outcomes
The experimental results revealed that GeSe has excellent optoelectronic properties, making it suitable for various semiconductor applications . Further research is needed to improve the material quality and device efficiency .
Photo Optic Applications
Application Summary
Germanium(II) selenide (Germanium Monoselenide, GeSe) is a crystalline solid used as a semiconductor and in photo optic applications .
Methods of Application
The development of GeSe-based photo optic devices involves theoretical studies, high-quality GeSe material synthesis, and evaluating absorber properties .
Results and Outcomes
The experimental results revealed that GeSe has excellent optoelectronic properties, making it suitable for various photo optic applications . Further research is needed to improve the material quality and device efficiency .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
selanylidenegermanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeSe/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPCQXEUZLFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeSe | |
| Record name | Germanium(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium(II) selenide | |
CAS RN |
12065-10-0 | |
| Record name | Germanium selenide (GeSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium selenide (GeSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



